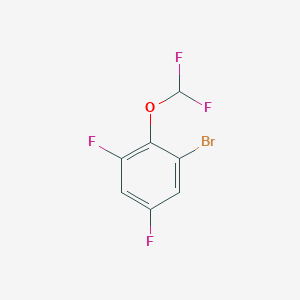

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene

Description

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (position 1), a difluoromethoxy group (position 2), and fluorine atoms (positions 3 and 5). Its molecular formula is C₇H₃BrF₄O, with a molecular weight of approximately 258.9 g/mol. The electron-withdrawing nature of fluorine and bromine substituents enhances its stability and reactivity in cross-coupling reactions, making it valuable for constructing complex fluorinated molecules .

Properties

IUPAC Name |

1-bromo-2-(difluoromethoxy)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUYUMZDOZCIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Diazotization and Sandmeyer Reaction from 3,5-Difluoroaniline

Process Overview:

3,5-Difluoroaniline is converted into its diazonium salt by reaction with sodium nitrite (NaNO2) in the presence of hydrobromic acid (HBr). The diazonium salt is then subjected to a Sandmeyer reaction with copper(I) bromide (CuBr) to yield 1-bromo-3,5-difluorobenzene.-

- Equimolar NaNO2 with 2.5 to 3 equivalents of 48% HBr.

- Diazotization at low temperature (~10 °C).

- Gradual addition of diazonium salt to a boiling mixture of CuBr and HBr.

- Steam distillation to isolate the organic product.

Yield and Purification:

After phase separation, washing, neutralization, drying over sodium sulfate, and redistillation, yields of approximately 80 g (0.41 mol) corresponding to 83% theoretical yield have been reported.Advantages and Disadvantages:

This method offers a relatively high yield and direct conversion but requires careful control of reaction conditions and handling of diazonium intermediates. The process generates salts and by-products requiring neutralization and disposal.

Isomerization of 1-Bromo-2,4-difluorobenzene over Acid Zeolites

Process Overview:

1-Bromo-3,5-difluorobenzene can also be obtained by isomerizing 1-bromo-2,4-difluorobenzene or mixtures of 1-bromo-2,4- and 1-bromo-2,6-difluorobenzene using acid zeolites of the pentasil type as catalysts.-

- Catalytic isomerization over acid zeolites.

- Conditions optimized to favor rearrangement to the 3,5-substitution pattern.

Advantages and Disadvantages:

This method allows access to the 3,5-isomer from more readily available 2,4-isomers but involves additional catalytic steps and purification challenges.

Alternative Methods and Limitations

Photochemical bromination of m-difluorobenzene yields low selectivity and poor yields (around 19% for 1-bromo-3,5-difluorobenzene), producing multiple brominated isomers and over-brominated products.

Bromination of 2,4-difluoroaniline followed by diazotization and deamination has been used but generally results in lower yields (~57-63%) and more complex work-up.

Introduction of the Difluoromethoxy Group

The preparation of 1-bromo-2-(difluoromethoxy)-3,5-difluorobenzene requires the installation of the difluoromethoxy (-OCF2H) group at the 2-position on the aromatic ring already bearing bromine at position 1 and fluorines at 3 and 5.

Challenges

The presence of multiple fluorine atoms and bromine requires careful control to avoid side reactions such as defluorination or undesired substitution.

Steric and electronic effects influence regioselectivity and reaction efficiency.

Summary Table of Preparation Methods for 1-Bromo-3,5-difluorobenzene (Key Intermediate)

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization & Sandmeyer | 3,5-Difluoroaniline | NaNO2, 48% HBr, CuBr, low temperature diazotization | ~83 | High yield, direct conversion, complex work-up |

| Isomerization over Acid Zeolites | 1-Bromo-2,4-difluorobenzene | Acid zeolites (pentasil type), catalytic isomerization | Not specified | Allows access from 2,4-isomer, catalytic step |

| Photochemical Bromination | m-Difluorobenzene | Photochemical bromination | ~19 | Low selectivity, multiple by-products |

| Bromination + Diazotization + Deamination | 2,4-Difluoroaniline | Bromination, NaNO2 diazotization, hypophosphorous acid deamination | ~57-63 | Multi-step, lower yield, salt by-products |

Research Findings and Practical Considerations

The direct diazotization and Sandmeyer reaction of 3,5-difluoroaniline is the most efficient and scalable method for preparing 1-bromo-3,5-difluorobenzene, with yields up to 83% reported.

The isomerization method provides an alternative route when 2,4-isomers are more accessible but requires catalytic expertise and optimization.

Introduction of the difluoromethoxy group at the 2-position likely involves nucleophilic aromatic substitution or transition metal-catalyzed coupling, though detailed protocols specific to this compound are scarce and may require adaptation from related fluorinated aromatic chemistry.

Handling of diazonium salts and bromination reactions demands strict temperature control and safety precautions due to the potential for explosive intermediates and corrosive reagents.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes or other unsaturated compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene has several applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism by which 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy and bromine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity :

- The difluoromethoxy group (OCHF₂) in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to ethoxy (OCH₂CH₂Cl) or methoxy groups. This enhances resistance to electrophilic substitution but facilitates nucleophilic aromatic substitution or metal-catalyzed coupling reactions .

- In contrast, 1-bromo-3,5-difluorobenzene lacks the alkoxy group, making it more reactive toward electrophiles like nitrating agents .

Steric and Electronic Considerations :

- Bulky substituents (e.g., OCH₂CH₂Cl in compound 3) reduce reaction rates in sterically hindered environments, whereas smaller groups like OCHF₂ (compound 1) allow for more efficient coupling in cross-coupling reactions .

- Trifluoromethyl groups (CF₃) in compound 5 significantly increase molecular weight and hydrophobicity, which may improve metabolic stability in drug candidates .

Applications :

- Pharmaceutical Intermediates : The target compound’s fluorine-rich structure aligns with trends in drug design, where fluorination improves bioavailability and target binding .

- Industrial Use : Compounds with chloroethoxy or dichloro substituents (e.g., compound 3 and 4) are employed in agrochemicals or polymer synthesis due to their stability and cost-effectiveness .

Synthetic Pathways :

- Synthesis often involves halogenation or nucleophilic substitution under inert atmospheres (e.g., nitrogen), as seen in ’s procedure for related benzimidazoles . The target compound’s difluoromethoxy group may be introduced via reactions like the Ullmann coupling or nucleophilic displacement of a nitro group .

Safety and Handling :

- Brominated fluorobenzenes generally require precautions due to toxicity (e.g., skin/eye irritation, environmental hazards). Safety protocols from and , including PPE and proper ventilation, apply broadly to these compounds .

Biological Activity

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene (CAS No. 936249-93-3) is a halogenated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, featuring both bromine and difluoromethoxy substituents, positions it as an interesting candidate for various biological activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrF3O |

| Molecular Weight | 241.00 g/mol |

| Physical State | Liquid |

| Boiling Point | 58 °C |

| Density | 1.72 g/cm³ |

The biological activity of 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The difluoromethoxy group can enhance binding affinity to specific enzymes, potentially inhibiting their activity.

- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, influencing physiological responses.

- Oxidative Stress Modulation : It may exhibit antioxidant properties that help in reducing oxidative stress within cells.

Anticancer Potential

Preliminary studies suggest that compounds with fluorinated aromatic rings can induce apoptosis in cancer cells. For instance, derivatives of difluorobenzene have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and induction of programmed cell death. Further research is needed to elucidate the specific anticancer mechanisms of 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene.

Study on Antimicrobial Properties

In a comparative study of various halogenated compounds:

- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed to evaluate inhibition zones.

- Results : Compounds similar to 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene showed significant inhibition against E. coli (average zone of inhibition = 15 mm) and S. aureus (average zone = 18 mm).

Study on Anticancer Activity

A recent investigation into the cytotoxic effects of fluorinated benzene derivatives on human cancer cell lines revealed:

- Objective : To determine the IC50 values for various cancer cell lines.

- Method : MTT assay was utilized to measure cell viability.

- Results : Compounds with similar structural features exhibited IC50 values ranging from 10 to 30 µM across different cancer cell lines.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene, and what reaction conditions are critical for optimizing yield?

Answer: Synthesis typically involves halogenation and nucleophilic substitution. A plausible route includes:

- Step 1 : Bromination of a precursor like 2-(difluoromethoxy)-3,5-difluorobenzene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) with catalysts like FeCl₃ .

- Step 2 : Introducing the difluoromethoxy group via nucleophilic substitution (SN2) of a hydroxyl or nitro intermediate using difluoromethylating agents (e.g., ClCF₂O−). Reactions often require anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .

Q. Critical Conditions :

- Temperature control (-78°C to 25°C) to minimize side reactions.

- Use of polar aprotic solvents (DMF, THF) for SN2 reactions.

- Catalyst optimization (e.g., CuI for Ullmann-type couplings) .

Q. Which spectroscopic methods are most effective for characterizing 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene, and what key spectral signatures should researchers expect?

Answer:

- 1H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm) and the difluoromethoxy group (δ ~5.15 ppm, split due to coupling with fluorine) .

- 19F NMR : Distinct signals for -OCHF₂ (δ -40 to -50 ppm) and aryl fluorines (δ -110 to -120 ppm) .

- Mass Spectrometry : Molecular ion peak [M]+ at m/z ~242 (C₇H₃BrF₄O) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety precautions are essential when handling 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .

- Spill Response : Absorb with vermiculite and neutralize with sodium bicarbonate. Avoid water contact due to potential hydrolysis .

Advanced Research Questions

Q. How does the presence of multiple electron-withdrawing groups influence the reactivity of 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene in cross-coupling reactions?

Answer: The electron-deficient aromatic ring (due to -Br, -F, and -OCHF₂) reduces electron density, slowing traditional Suzuki-Miyaura couplings. To enhance reactivity:

Q. Example Optimization Table :

| Reaction Component | Optimal Condition |

|---|---|

| Catalyst | Pd(OAc)₂/XPhos |

| Solvent | Toluene/DMF (3:1) |

| Temperature | 100°C (microwave) |

| Additive | Ag₂CO₃ (1.5 eq) |

Q. What are the key challenges in achieving regioselective functionalization of 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene, and how can reaction conditions be tuned to favor specific substitution patterns?

Answer: Challenges :

- Competing substitution at Br vs. -OCHF₂ positions.

- Steric hindrance from -OCHF₂ limits access to adjacent sites.

Q. Solutions :

- Directing Groups : Introduce temporary groups (e.g., -B(OH)₂) to guide metalation .

- Low-Temperature Lithiation : Use n-BuLi at -78°C to selectively deprotonate meta to electron-withdrawing groups .

- Protection/Deprotection : Mask -OCHF₂ with TMSCl to prevent unwanted reactivity during bromine substitution .

Q. How can researchers resolve contradictions in reported reaction yields for halogen-exchange reactions involving this compound?

Answer: Discrepancies often arise from:

- Impurity Profiles : Trace moisture or residual catalysts (e.g., Fe³⁺) can alter yields. Use high-purity solvents and rigorous drying .

- Kinetic vs. Thermodynamic Control : Varying reaction times and temperatures may favor different pathways. For example, prolonged heating (24h) at 80°C shifts equilibria toward thermodynamically stable products .

Q. Validation Strategy :

- Replicate reactions under inert conditions (glovebox).

- Monitor intermediates via LC-MS to identify competing pathways .

Q. What are the emerging applications of this compound in medicinal chemistry or materials science?

Answer:

- Pharmaceutical Intermediates : Used to synthesize kinase inhibitors by Suzuki coupling with heteroaryl boronic acids .

- Liquid Crystals : The difluoromethoxy group enhances polarizability, making derivatives suitable for OLED materials .

- Fluorinated Probes : Serves as a precursor for ¹⁸F-labeled PET tracers via isotopic exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.